molecular formula C10H9NO3 B12890646 4-Methyl-3-phenyl-2,5-oxazolidinedione CAS No. 20241-60-5

4-Methyl-3-phenyl-2,5-oxazolidinedione

Cat. No.: B12890646
CAS No.: 20241-60-5
M. Wt: 191.18 g/mol
InChI Key: PVEAMMNNPCPQPW-UHFFFAOYSA-N
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Description

Overview of Oxazolidinedione Heterocycles in Synthetic Organic Chemistry

Oxazolidinone heterocycles are versatile scaffolds in synthetic organic and medicinal chemistry. wikipedia.org The parent structures can exist as various isomers depending on the placement of the heteroatoms and carbonyl groups. The most common isomers are 2,4-oxazolidinediones and 2,5-oxazolidinediones. While 2,4-oxazolidinediones are known for their biological activities, including use as anticonvulsant drugs wikipedia.org, the 2,5-oxazolidinedione framework is of paramount importance in polymer chemistry.

Specifically, α-amino acid N-carboxyanhydrides (NCAs), which have the 1,3-oxazolidine-2,5-dione structure, are highly reactive monomers used extensively in the ring-opening polymerization (ROP) to produce synthetic polypeptides. wikipedia.orgnih.govillinois.eduillinois.edu These polypeptides are synthetic analogues of natural proteins and have found wide application as biomaterials for drug delivery, gene therapy, and tissue engineering. illinois.eduacs.org The ability to create well-defined block copolymers and functional polypeptides stems directly from the chemistry of NCAs. illinois.edu N-substituted NCAs, such as the subject of this article, are precursors to N-substituted polypeptides, commonly known as polypeptoids. acs.org

Distinctive Structural Features and Isomerism of 2,5-Oxazolidinedione Ring Systems

The 2,5-oxazolidinedione ring is a five-membered heterocyclic compound derived from an α-amino acid. wikipedia.orgnih.gov Its formal IUPAC name is 1,3-oxazolidine-2,5-dione. nih.gov The structure contains an anhydride (B1165640) linkage within a carbamate (B1207046) framework, making it highly susceptible to nucleophilic attack.

The ring possesses two electrophilic carbonyl carbons at positions C2 and C5. nih.gov Nucleophilic attack, typically by an initiator like a primary amine, occurs preferentially at the more sterically accessible and electrophilic C5 carbonyl, leading to ring-opening and the formation of a peptide bond. researchgate.net This reactivity is the basis for its use in polymerization. wikipedia.org

Isomerism in the oxazolidinedione class is critical as it dictates the chemical properties and applications of the molecule. The key distinction is the position of the second carbonyl group relative to the nitrogen atom.

Feature2,5-Oxazolidinedione2,4-Oxazolidinedione
Common Name N-Carboxyanhydride (NCA)N/A
IUPAC Name 1,3-Oxazolidine-2,5-dione nih.gov1,3-Oxazolidine-2,4-dione wikipedia.org
Structural Feature Internal anhydride of an N-carboxy amino acid wikipedia.orgImide structure within a cyclic carbamate
Primary Use Monomer for polypeptide synthesis nih.govtandfonline.comCore scaffold for anticonvulsant drugs wikipedia.org
Precursor α-Amino acid wikipedia.orgChloroacetamide and bicarbonate wikipedia.org

This table provides a comparative overview of the 2,5- and 2,4-isomers of oxazolidinedione.

Chemical Nomenclature and Stereoisomeric Considerations for 4-Methyl-3-phenyl-2,5-oxazolidinedione (B12890651)

The systematic IUPAC name for the compound is 4-Methyl-3-phenyl-1,3-oxazolidine-2,5-dione .

Oxazolidine: Refers to the five-membered ring containing oxygen and nitrogen. wikipedia.org

-2,5-dione: Indicates carbonyl groups at positions 2 and 5. nih.gov

3-phenyl: A phenyl group is attached to the nitrogen atom at position 3. This makes it an N-substituted NCA.

4-methyl: A methyl group is attached to the carbon atom at position 4.

This compound is the N-carboxyanhydride derived from the amino acid alanine (B10760859) (which provides the 4-methyl substituent) where the nitrogen atom has been substituted with a phenyl group.

A critical aspect of this molecule is its stereochemistry. The carbon at position 4 (the α-carbon of the original amino acid) is a chiral center. Therefore, this compound can exist as two distinct enantiomers:

(R)-4-Methyl-3-phenyl-2,5-oxazolidinedione

(S)-4-Methyl-3-phenyl-2,5-oxazolidinedione

The stereochemistry of the C4 position is retained from the starting amino acid, allowing for the synthesis of stereoregular polymers. While N-substituted NCAs have been synthesized, they are often noted to be highly sensitive to hydrolysis, which may account for the limited availability of specific experimental data for the N-phenyl derivative in the literature. acs.org

PropertyValue
Compound Name This compound
Synonyms N-phenyl-alanine N-carboxyanhydride, 4-Methyl-3-phenyl-1,3-oxazolidine-2,5-dione
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Stereoisomers (R)- and (S)- enantiomers
CAS Number Data not readily available in public databases

This interactive table summarizes the key identifiers for this compound.

Historical Development and Academic Significance of Substituted Oxazolidinediones in Chemical Research

The history of 2,5-oxazolidinediones began in 1906 when German chemist Hermann Leuchs first reported their synthesis and properties. nih.govtandfonline.comwikipedia.org These compounds, now often called "Leuchs' anhydrides," were discovered by heating N-alkoxycarbonyl amino acid chlorides under vacuum. wikipedia.org Leuchs also observed that these compounds could polymerize upon heating. wikipedia.org

In the following decades, other synthetic routes were developed, most notably the "Fuchs-Farthing method," which involves the direct treatment of an unprotected amino acid with gaseous phosgene (B1210022) or its safer equivalents like diphosgene and triphosgene (B27547). nih.gov This method remains a cornerstone for NCA synthesis. nih.gov

The primary academic significance of 2,5-oxazolidinediones (NCAs) lies in their role as activated monomers for the synthesis of high molecular weight polypeptides with controlled structures. illinois.edutandfonline.com This has allowed researchers to create synthetic models of proteins, study protein folding, and develop advanced biomaterials. illinois.edu

The study of N-substituted 2,5-oxazolidinediones, such as this compound, is a more recent area of focus. These monomers are the precursors to polypeptoids. Polypeptoids lack the amide proton and thus cannot form the hydrogen bonds that define the secondary structures (α-helices and β-sheets) of polypeptides. acs.org This results in polymers with distinct properties, such as increased solubility and reduced immunogenicity, making them of great interest for biomedical applications. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20241-60-5

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-methyl-3-phenyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H9NO3/c1-7-9(12)14-10(13)11(7)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

PVEAMMNNPCPQPW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(=O)N1C2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Functionalization of 4 Methyl 3 Phenyl 2,5 Oxazolidinedione

Reactions Involving the 2,5-Oxazolidinedione Ring System

The inherent ring strain and the presence of two carbonyl groups make the 2,5-oxazolidinedione system highly susceptible to reactions that lead to ring-opening. These reactions are fundamental to its primary application in polymer chemistry. The ring possesses four potential reactive sites: two electrophilic carbonyl carbons (at positions C2 and C5) and, in N-unsubstituted NCAs, two nucleophilic sites after deprotonation (the N-H and α-C-H protons). mdpi.com For the N-phenyl substituted title compound, reactivity is primarily centered on the electrophilic carbonyls.

The carbonyl carbons at the C2 and C5 positions of the oxazolidinedione ring are highly electrophilic and are the primary sites for nucleophilic attack. This reactivity is the basis for the most important reaction of NCAs: ring-opening polymerization (ROP). illinois.edu

The polymerization can be initiated by various nucleophiles, including primary amines, secondary amines, and water. nih.govwikipedia.org The reaction proceeds via a nucleophilic acyl substitution mechanism where the nucleophile attacks one of the carbonyl groups, typically the more accessible C5 carbonyl. This attack leads to the opening of the anhydride (B1165640) ring. nih.gov

For instance, when a primary amine (R-NH₂) is used as an initiator, it attacks the C5 carbonyl of the NCA. The ring opens to form a carbamate (B1207046) intermediate, which is unstable and quickly loses carbon dioxide to generate a new terminal amine. This new amine can then attack another NCA monomer, propagating the polymer chain. This process is known as the "normal amine mechanism" (NAM). illinois.edumpg.de

The reaction with water leads to hydrolysis, where water acts as the nucleophile, attacking a carbonyl group to open the ring and ultimately yield the parent amino acid (N-phenylalanine) and carbon dioxide. wikipedia.org Due to this sensitivity, the synthesis and polymerization of NCAs are typically carried out under anhydrous conditions. nih.gov

Ring-Opening Reactions: The most significant reaction of 4-Methyl-3-phenyl-2,5-oxazolidinedione (B12890651) is its ring-opening polymerization (ROP). The analogous monomer, phenylalanine N-carboxyanhydride (Phe-NCA), has been extensively studied, and its reactivity provides a direct model for the N-phenyl derivative. The polymerization is typically initiated by nucleophiles like primary amines (e.g., benzylamine, hexylamine) in aprotic solvents such as dioxane, N,N-dimethylformamide (DMF), or sulfolane. researchgate.netresearchgate.net The choice of initiator and solvent can significantly influence the polymerization kinetics and the properties of the resulting polypeptide. researchgate.netacs.org For example, polymerizations conducted in DMF can sometimes lead to the formation of cyclic polypeptides as byproducts. researchgate.net

The controlled polymerization of NCAs allows for the synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions. illinois.edu Recent advancements have focused on developing catalytic systems, including the use of crown ethers or specific acid/base combinations, to accelerate the polymerization and suppress side reactions. nih.govchinesechemsoc.org

Table 1: Representative Conditions for Ring-Opening Polymerization of Phenylalanine-NCA (a proxy for this compound)
InitiatorSolventTemperature (°C)Observed Products / RemarksReference
BenzylamineDioxane20Linear Polypeptide researchgate.net
BenzylamineDMF20Linear Polypeptide researchgate.net
HexylamineDioxane60Linear Polypeptide researchgate.net
HexylamineDMF60Linear Polypeptide with formyl endgroups researchgate.net
None (Solvent Induced)NMP-Cyclic Oligo- and Polypeptides researchgate.net

Ring-Closing Reactions: Ring-closing reactions refer to the synthesis of the this compound ring itself. The most common method for preparing NCAs is the Fuchs-Farthing method, which involves treating the parent α-amino acid (in this case, N-phenylalanine) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). nih.govwikipedia.org The reaction proceeds through an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization with the elimination of HCl to form the stable five-membered ring. nih.gov More recent and milder methods have been developed, such as using n-propylphosphonic anhydride (T3P) to facilitate the cyclization of N-substituted amino acids with carbon dioxide, which avoids the use of highly toxic phosgene. rsc.org

Transformations at the N3-Phenyl Moiety

The phenyl group attached to the nitrogen at position 3 can potentially undergo chemical modification, although this is not a common strategy for derivatizing NCAs. The reactivity of this phenyl ring is heavily influenced by the attached oxazolidinedione heterocycle. The two carbonyl groups in the ring act as strong electron-withdrawing groups via resonance and induction, which significantly deactivates the N-phenyl ring towards electrophilic aromatic substitution.

This deactivation means that reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions to proceed. According to the principles of electrophilic aromatic substitution, the electron-withdrawing nature of the imide-like nitrogen would direct incoming electrophiles to the meta positions of the phenyl ring. youtube.com For example, nitration would likely require a potent nitrating mixture (e.g., fuming H₂SO₄/HNO₃) and elevated temperatures. Such conditions, however, may risk the degradation of the sensitive NCA ring itself. Therefore, functionalization of the N-phenyl group is more synthetically viable if performed on the N-phenylalanine starting material before the formation of the NCA ring.

Reactivity of the C4-Methyl Group and its Derivatives

The methyl group at the C4 position of the this compound ring is generally considered unreactive. The C-H bonds of this alkyl group are not sufficiently acidic for easy deprotonation. While the adjacent carbonyl group can stabilize a negative charge, any attempt to use a strong base to functionalize this position would almost certainly result in a preferential nucleophilic attack at one of the electrophilic ring carbonyls (C2 or C5), leading to ring-opening. mdpi.com

Therefore, direct functionalization of the C4-methyl group on the pre-formed NCA ring is not a feasible synthetic strategy. To introduce functionality at this position, a modified amino acid precursor would be required. For example, starting with a derivative of alanine (B10760859) that already contains the desired functional group (e.g., a protected hydroxymethyl group instead of methyl) would be the standard approach to synthesize a C4-functionalized oxazolidinedione.

Strategies for Further Derivatization and Scaffold Modification

The primary strategy for modifying the this compound scaffold is through its controlled ring-opening polymerization. This approach offers extensive possibilities for creating complex macromolecular architectures.

Homopolymerization: The polymerization of this compound yields poly(N-phenylalanine), a synthetic polypeptide with specific physical and chemical properties conferred by the phenyl groups.

Block Copolymerization: A powerful strategy is the synthesis of block copolymers. This can be achieved by the sequential living polymerization of different NCA monomers. illinois.edu For instance, after polymerizing this compound to a desired chain length, a second, different NCA monomer can be added to the living polymer chains to grow a second block. This allows for the creation of diblock, triblock, or even multiblock copolymers with tailored properties for applications in self-assembly and biomaterials. nih.govcapes.gov.br

Post-Polymerization Modification: While the N-phenylalanine polymer itself lacks easily modifiable side chains, this strategy becomes relevant in copolymers. If this compound is copolymerized with an NCA monomer bearing a reactive functional group (e.g., from lysine (B10760008) or cysteine), the resulting copolymer can be chemically modified after polymerization. nih.gov This allows for the attachment of drugs, imaging agents, or other moieties to the polypeptide backbone.

Initiator-Based Functionalization: The choice of initiator for the ROP provides another route for derivatization. Using a functional initiator allows for the introduction of a specific chemical group at the N-terminus of the resulting polypeptide chain. This is a common method for creating end-functionalized polymers.

Stereochemical Control and Chiral Applications of 4 Methyl 3 Phenyl 2,5 Oxazolidinedione

Inherent Chirality and Stereoisomerism in 4-Methyl-3-phenyl-2,5-oxazolidinedione (B12890651)

This compound possesses a single stereocenter at the C4 position, the carbon atom to which the methyl group is attached. The presence of this chiral center means that the molecule can exist as a pair of enantiomers: (R)-4-Methyl-3-phenyl-2,5-oxazolidinedione and (S)-4-Methyl-3-phenyl-2,5-oxazolidinedione. These stereoisomers are mirror images of each other and are non-superimposable.

Enantioselective Synthesis and Resolution Methods for Related Chiral Oxazolidinones

While specific synthesis methods for enantiomerically pure this compound are not extensively documented, the principles of enantioselective synthesis and resolution for related chiral 2-oxazolidinones are well-established. rsc.orgresearchgate.net These methods provide a framework for obtaining single enantiomers of such heterocyclic compounds.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly from achiral or prochiral starting materials. One powerful method is the asymmetric hydrogenation of unsaturated precursors, such as 2-oxazolones. For instance, ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 4-substituted 2-oxazolones has been shown to produce chiral 2-oxazolidinones with high enantioselectivity. rsc.orgresearchgate.net Another strategy involves the cyclization of optically pure β-amino alcohols, which can be derived from natural amino acids. rsc.orgorgsyn.org

Resolution Methods: Resolution involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. wikipedia.org A common technique is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. wikipedia.orgnih.gov These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org Another method is preferential crystallization, where a supersaturated solution of the racemate is seeded with a crystal of one enantiomer, inducing its crystallization. researchgate.net

Table 1: Examples of Enantioselective Synthesis of Chiral 2-Oxazolidinones

PrecursorReaction TypeCatalyst/ReagentProductEnantiomeric Excess (ee)YieldReference
4-Aryl-2-oxazolonesAsymmetric HydrogenationRuthenium(II)-NHC Complex(R)- or (S)-4-Aryl-2-oxazolidinonesUp to 96%Up to 99% rsc.org
(S)-PhenylalanolCyclizationDiethyl Carbonate(S)-4-(Phenylmethyl)-2-oxazolidinoneHigh73-75% orgsyn.org
N-Boc amines and alkenesCatalytic OxyaminationChiral Organoselenium CompoundsEnantioenriched 2-oxazolidinonesHighGood organic-chemistry.org

Utilization of Related Oxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis

Chiral oxazolidinones are renowned for their use as chiral auxiliaries. rsc.orgresearchgate.net A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com The most famous examples are the Evans' oxazolidinones, which are typically substituted at the C4 and/or C5 positions. wikipedia.orgsantiago-lab.com

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

N-acyl oxazolidinones are particularly effective in directing the stereochemistry of enolate reactions, such as alkylations and aldol (B89426) additions. acs.orgwilliams.edu The chiral auxiliary creates a sterically biased environment that forces the incoming electrophile to approach from a specific face of the enolate.

In asymmetric alkylations, the N-acyloxazolidinone is deprotonated to form a rigid, chelated enolate. The bulky substituent on the chiral auxiliary blocks one face of the enolate, leading to highly diastereoselective alkylation on the less hindered face. acs.org Similarly, in asymmetric aldol reactions, the formation of a boron or titanium enolate leads to a well-defined six-membered ring transition state. acs.orgyoutube.com The stereoselectivity is controlled by the conformation of this transition state, which is influenced by the chiral auxiliary. acs.orgyoutube.com

Diastereoselective Control in Organic Transformations

The utility of chiral oxazolidinone auxiliaries extends beyond alkylations and aldol reactions to a wide range of other transformations, including Diels-Alder reactions, Michael additions, and cyclopropanations. sigmaaldrich.comthieme-connect.com

Diels-Alder Reactions: N-acryloyl oxazolidinones can act as chiral dienophiles in Diels-Alder reactions, leading to the formation of cyclic products with high diastereoselectivity. thieme-connect.com

Michael Additions: The addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones can proceed with excellent stereocontrol, governed by the chiral auxiliary. sigmaaldrich.com

Epoxidation: Chiral oxazolidinone-substituted enecarbamates have been shown to undergo diastereoselective epoxidation, demonstrating the broad applicability of these auxiliaries in controlling the stereochemistry of reactions at double bonds. nih.gov

Table 2: Diastereoselective Reactions Using Related Chiral Oxazolidinone Auxiliaries

Reaction TypeSubstrateReagentDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de)Reference
Asymmetric AlkylationN-propionyl-4-benzyl-2-oxazolidinoneAllyl iodide98:2 d.r. acs.org
Asymmetric Aldol ReactionN-propionyl-4-isopropyl-2-oxazolidinoneBenzaldehyde>99% de (syn) sigmaaldrich.com
Asymmetric Diels-AlderN-crotonyl-4-isopropyl-2-oxazolidinoneCyclopentadiene98% de (endo) sigmaaldrich.com
Asymmetric Michael AdditionN-cinnamoyl-4-benzyl-2-oxazolidinoneLithium dibenzylamide95% de sigmaaldrich.com
Asymmetric EpoxidationChiral oxazolidinone-substituted enecarbamatemCPBAUp to 93:7 d.r. nih.gov

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry inherent in a chiral auxiliary, such as an oxazolidinone, is the cornerstone of its ability to control reaction pathways and selectivity. acs.org The specific enantiomer of the auxiliary used determines the absolute configuration of the newly formed stereocenter(s) in the product. orgsyn.org

The mechanism of stereochemical control relies on the formation of a rigid and well-defined transition state where one face of the reacting substrate is effectively shielded. acs.org In the case of N-acyloxazolidinones, the substituent at the C4 position (e.g., isopropyl, benzyl) acts as a steric directing group. wikipedia.orgsantiago-lab.com This group orients itself to minimize steric interactions in the transition state, thereby exposing one face of the enolate to the electrophile while blocking the other. youtube.com

For example, in the Evans aldol reaction, the formation of a Z-enolate is favored. santiago-lab.com This enolate then chelates to a Lewis acid (like boron or titanium) along with the carbonyl oxygen of the auxiliary, creating a rigid chair-like six-membered transition state. acs.orgyoutube.com The bulky substituent on the auxiliary occupies a pseudo-equatorial position to avoid steric strain, which in turn directs the aldehyde to approach from a specific trajectory, resulting in a predictable syn-aldol product. acs.orgyoutube.com The choice of the (R)- or (S)-enantiomer of the auxiliary dictates which of the two possible syn-diastereomers is formed.

Computational and Theoretical Studies on 4 Methyl 3 Phenyl 2,5 Oxazolidinedione

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the molecular structure and electronic properties of organic molecules. For 4-Methyl-3-phenyl-2,5-oxazolidinedione (B12890651), such calculations would typically be initiated with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms.

These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, in the structurally related compound, (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, X-ray crystallography has shown that the phenyl group has a specific orientation relative to the oxazolidinone ring. nih.gov Similar calculations on this compound would elucidate the preferred spatial orientation of the phenyl and methyl groups.

Furthermore, these computational methods provide insights into the electronic properties of the molecule. Key parameters that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. Molecular electrostatic potential (MEP) maps would also be generated to visualize the electron-rich and electron-poor regions of the molecule, which is vital for understanding intermolecular interactions.

While specific data tables for this compound are not available, a hypothetical table based on typical DFT calculations is presented below to illustrate the expected outputs.

Calculated Property Hypothetical Value Significance
Total Energy-X HartreesIndicates the stability of the optimized geometry.
HOMO Energy-Y eVRelates to the electron-donating ability of the molecule.
LUMO Energy-Z eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap(Y-Z) eVAn indicator of chemical reactivity and electronic transitions.
Dipole MomentD DebyesProvides information about the polarity of the molecule.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms involving this compound would provide a molecular-level understanding of how this compound engages in chemical transformations. Such studies are instrumental in predicting reaction pathways, identifying intermediates, and characterizing the transition states that connect them.

For example, the hydrolysis of the oxazolidinedione ring or its participation in cycloaddition reactions could be modeled. Computational chemists would map out the potential energy surface of the reaction, locating the minimum energy pathways. The structures and energies of transition states are of particular importance, as they govern the kinetics of the reaction. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates.

Although no specific studies on the reaction mechanisms of this compound were found, research on other heterocyclic compounds demonstrates the power of these methods in elucidating complex reaction pathways. mdpi.commdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule, particularly the rotation around the bond connecting the phenyl group to the nitrogen atom and the puckering of the oxazolidinedione ring, would be explored through conformational analysis. This involves systematically varying key dihedral angles and calculating the corresponding energy to identify the most stable conformers.

Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. This is particularly useful for understanding how the molecule might interact with other molecules, such as solvents or biological receptors.

For a molecule like this compound, MD simulations could shed light on the stability of its different conformations in various environments. The results of such simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic properties calculated through quantum chemistry, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified.

For instance, the calculated atomic charges and frontier molecular orbital densities (HOMO and LUMO) can pinpoint the most reactive sites. In reactions where multiple products are possible, computational models can predict the major product by comparing the activation energies of the different reaction pathways. This is crucial for understanding and controlling the stereoselectivity of reactions involving chiral centers, such as the C4 position of the oxazolidinedione ring.

While predictive models for this compound have not been published, the general approach has been successfully applied to a wide range of organic molecules to guide synthetic efforts and explain experimental observations.

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. For 4-Methyl-3-phenyl-2,5-oxazolidinedione (B12890651), ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of related oxazolidinone structures, characteristic signals are observed for the methyl and phenyl protons. For instance, in similar structures, the methyl protons typically appear as a doublet, while the aromatic protons of the phenyl group exhibit multiplets in the downfield region of the spectrum. acs.org Two-dimensional correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals, which is particularly useful for complex derivatives. nih.govresearchgate.net

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbonyl carbons of the oxazolidinedione ring are typically observed at the downfield end of the spectrum. For example, in a series of novel (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones, the chemical shifts of the oxazolone (B7731731) ring carbons were successfully assigned, demonstrating the influence of substituents on the electronic environment of the ring system. dtu.dk The carbon atoms of the phenyl group and the methyl group will also show distinct resonances.

Table 1: Representative NMR Data for Oxazolidinone Derivatives
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~1.20d-CH₃
¹H~5.15mOxazolidinone ring CH
¹H~7.30-7.50mAromatic CH
¹³C~163-167sC=O (Oxazolidinone)
¹³C~10-30s-CH₃
¹³C~102-165sAromatic C

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. These methods are particularly sensitive to the presence of specific functional groups. In this compound, the most prominent features in the IR and Raman spectra are associated with the carbonyl (C=O) stretching vibrations of the oxazolidinedione ring.

The IR spectra of related oxazolidinone compounds typically show strong absorption bands corresponding to the C=O stretching vibrations. For instance, in a study of various oxazolidinone derivatives, the C=O stretching bands were observed in the region of 1650-1750 cm⁻¹. nih.govresearchcommons.org The exact position of these bands can be influenced by the electronic effects of the substituents on the ring. The stretching vibrations of the C-H bonds in the methyl and phenyl groups are also readily identifiable. nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching vibrations of the phenyl ring are often strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman bands. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Oxazolidinone Derivatives
Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
C=O Stretching1650 - 1750IR, Raman
C-H Stretching (Aromatic)~3000 - 3100IR, Raman
C-H Stretching (Aliphatic)~2850 - 3000IR, Raman
C=C Stretching (Aromatic)~1570 - 1630IR, Raman

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, with a molecular formula of C₁₀H₉NO₃, the expected molecular weight is approximately 191.18 g/mol .

Electron ionization (EI) mass spectrometry of related oxazolidinones reveals characteristic fragmentation patterns. nist.gov The molecular ion peak (M⁺) is typically observed, confirming the molecular weight. Subsequent fragmentation often involves the loss of small, stable molecules such as carbon monoxide (CO) or carbon dioxide (CO₂), as well as cleavage of the oxazolidinone ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which helps in confirming the elemental composition. nih.gov Electrospray ionization (ESI) is another common technique used, often showing the protonated molecule [M+H]⁺. acs.orgnih.gov

Table 3: Expected Mass Spectrometry Data for this compound
m/zIonDescription
191.06[M]⁺Molecular Ion
192.06[M+H]⁺Protonated Molecule

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. For chiral molecules like this compound, which can exist as different stereoisomers, X-ray crystallography is invaluable for determining the absolute configuration. nih.gov

Table 4: Representative Crystallographic Data for an Oxazolidinone Derivative
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1605 (4)
b (Å)11.8490 (8)
c (Å)15.3861 (11)
V (ų)1123.12 (13)

Data from a representative oxazolidinone derivative. nih.gov

Applications in Advanced Organic Synthesis and Methodology Development

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

N-substituted N-carboxyanhydrides, including 4-methyl-3-phenyl-2,5-oxazolidinedione (B12890651), are critical intermediates in the synthesis of complex organic structures, most notably for creating peptide-like molecules and therapeutic alkaloids. Their primary role stems from their ability to act as activated amino acid derivatives that can react without needing traditional protection strategies for the amino group.

One of the most significant applications is in the ring-opening polymerization (ROP) to produce N-substituted polypeptides, often referred to as polypeptoids. acs.org Unlike standard NCAs which polymerize into polypeptides, the N-substituted variants yield polymers with substituents on the nitrogen backbone, altering their properties for applications in biomaterials and drug delivery. The polymerization process itself involves the ring-opening of the NCA monomer, which can be initiated by various nucleophiles. wikipedia.orgrsc.org

Beyond polymers, NCAs are pivotal in synthesizing medicinally active alkaloids. Research has demonstrated that NCAs can be transformed into complex natural products in a one-pot process. For instance, N-substituted isatoic anhydrides, a related class of six-membered ring NCAs, have been used to synthesize the alkaloids tryptanthrin (B1681603) and phaitanthrin A. rsc.org This showcases the potential of the NCA platform as a versatile intermediate for accessing diverse and complex molecular architectures. The general transformation from an amino acid to an NCA allows for subsequent reactions that build molecular complexity efficiently. rsc.orgnih.gov

Development of Novel Synthetic Methodologies Utilizing the 2,5-Oxazolidinedione Platform

The unique reactivity of the 2,5-oxazolidinedione ring has spurred the development of novel synthetic methodologies, particularly for the controlled synthesis of polymers and peptides.

A significant advancement is the direct synthesis of NCAs from N-substituted amino acids and carbon dioxide, using a phosphonic anhydride (B1165640) (T3P) as a dehydrative coupling reagent. rsc.org This method avoids the use of hazardous phosgene (B1210022) or its derivatives, which are traditionally used for NCA synthesis. wikipedia.orgfrontiersin.org The reaction proceeds under mild conditions and often produces high-purity NCAs that can be used directly in subsequent steps. rsc.org

The development of controlled ring-opening polymerization (ROP) techniques for N-substituted NCAs represents another major methodological advance. N-Heterocyclic carbenes (NHCs) have been explored as potent initiators for the polymerization of N-substituted NCAs like N-butyl N-carboxyanhydride (Bu-NCA). acs.org These NHC-mediated polymerizations can proceed via a zwitterionic mechanism, where the control over the resulting polymer's molecular weight and structure is highly dependent on the solvent's dielectric properties. acs.org In low dielectric solvents, side reactions are suppressed, leading to a quasi-living polymerization. acs.org

The table below summarizes findings from a study on the direct synthesis of various N-substituted NCAs using CO2, highlighting the versatility of this modern methodology. rsc.org

EntryN-Substituted Amino AcidProduct (NCA)Isolated Yield (%)
1N-Methylglycine3-Methyl-2,5-oxazolidinedione56
2N-Methylalanine3,4-Dimethyl-2,5-oxazolidinedione40
3N-Methylvaline4-Isopropyl-3-methyl-2,5-oxazolidinedione42
4N-Methylphenylalanine4-Benzyl-3-methyl-2,5-oxazolidinedione46
5N-Benzylglycine3-Benzyl-2,5-oxazolidinedione50
6N-Phenylglycine3-Phenyl-2,5-oxazolidinedione41

This interactive table is based on data for the synthesis of N-substituted N-carboxyanhydrides (NCAs) using carbon dioxide and a coupling reagent. rsc.org

Contribution to the Understanding of Reaction Scope and Limitations

Research into the synthesis and reactivity of this compound and its analogs has significantly contributed to a deeper understanding of the scope and limitations of these reactions.

The synthesis of N-substituted NCAs is not without its challenges. The classic Leuchs method, involving the heating of N-alkoxycarbonyl amino acid chlorides, is not suitable for producing N-acyl NCAs. frontiersin.org More modern methods, such as the direct use of CO2, also have limitations. For example, N-substituted amino acids bearing very bulky (e.g., N-trityl) or electron-withdrawing (e.g., N-nosyl) groups on the nitrogen fail to cyclize into the corresponding NCA, as these substituents either sterically hinder or electronically deactivate the nitrogen atom. rsc.org

In the context of polymerization, the reaction mechanism and outcome are highly sensitive to the conditions. While primary amines can initiate the ROP of NCAs, side reactions can lead to a lack of control over the polymer's molecular weight. rsc.orgresearchgate.net The choice of initiator and solvent is therefore critical. Studies using N-heterocyclic carbenes (NHCs) to polymerize N-substituted NCAs found that in high dielectric solvents, the zwitterionic propagating species can dissociate, leading to side reactions and diminished control over the final polymer. acs.org This highlights a key limitation that must be managed to achieve desired macromolecular structures. Furthermore, N-substituted NCAs, which lack a proton on the nitrogen atom, are not susceptible to the amine-mediated polymerization mechanism (AMM) that is common for unsubstituted NCAs. frontiersin.org

Concluding Perspectives and Future Research Trajectories

Synthesis and Reactivity Landscape of 4-Methyl-3-phenyl-2,5-oxazolidinedione (B12890651)

This compound, also known as N-phenyl-alanine N-carboxyanhydride (NCA), belongs to a class of compounds called Leuchs' anhydrides. wikipedia.org These are heterocyclic structures derived from α-amino acids and serve as important monomers in the synthesis of polypeptides.

Synthesis: The preparation of these N-carboxyanhydrides is well-established, with several methods available for their synthesis. The primary routes proceed from the corresponding N-substituted amino acid, in this case, N-phenyl-alanine.

The Leuchs Method: The original method, developed by Hermann Leuchs, involves the heating of an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride under vacuum, which induces intramolecular cyclization to form the NCA. wikipedia.org

The Fuchs-Farthing Method (Phosgenation): A more contemporary and widely used approach involves the direct treatment of an unprotected amino acid with phosgene (B1210022) or its safer liquid equivalents, diphosgene and triphosgene (B27547). wikipedia.orggoogle.commdpi.com This method is often preferred for its efficiency and the high purity of the resulting NCA, though it requires careful handling of the hazardous phosgene reagents. google.comtandfonline.com Catalysts such as pyridine (B92270) or activated carbon can be employed to accelerate the decomposition of triphosgene, shortening reaction times and improving yields. google.com

Moisture-Tolerant Syntheses: A significant drawback of traditional NCA synthesis is the stringent requirement for anhydrous conditions due to the high moisture sensitivity of the product. wikipedia.org Recent innovations have led to the development of moisture-tolerant methods. These strategies often employ scavengers, such as epoxides (e.g., propylene (B89431) oxide) or epichlorohydrin, which rapidly react with the HCl byproduct that would otherwise promote acid-catalyzed decomposition of the NCA in the presence of water. wikipedia.orgchemrxiv.org

Reactivity: The reactivity of this compound is dominated by the strained five-membered ring containing two electrophilic carbonyl carbons.

Ring-Opening Polymerization (ROP): The most significant reaction of NCAs is their ring-opening polymerization to produce polypeptides. illinois.edu This reaction is typically initiated by a nucleophile, such as a primary amine, which attacks one of the carbonyl carbons (C2 or C5). mdpi.comillinois.eduresearchgate.net The ring opens, and after the loss of carbon dioxide, a new amide bond is formed, extending the polymer chain. wikipedia.org This process allows for the creation of synthetic polypeptides with controlled structures. illinois.edu

Hydrolysis: this compound is highly susceptible to hydrolysis. In the presence of water, the ring is opened to regenerate the parent amino acid, N-phenyl-alanine, with the release of carbon dioxide. wikipedia.org This necessitates careful handling and storage under anhydrous conditions.

Reactions with Nucleophiles: Beyond polymerization, the electrophilic nature of the ring allows for reactions with various nucleophiles. For instance, cyclic thionocarbamates, which are structurally related, undergo ring-opening reactions with thiolate nucleophiles. psu.edu This suggests that this compound could similarly react with strong nucleophiles to yield derivatives of N-phenyl-alanine.

Reaction Type Description Key Features Reference(s)
Ring-Opening PolymerizationInitiator (e.g., primary amine) attacks a carbonyl group, leading to a polymer chain.Forms polypeptides; releases CO2. wikipedia.orgillinois.edu
HydrolysisReaction with water opens the ring.Regenerates the parent amino acid (N-phenyl-alanine). wikipedia.org

Current Challenges and Emerging Opportunities in Oxazolidinedione Chemistry

The broader family of oxazolidinones, including the 2,5-diones (NCAs) and the medicinally important 2-oxazolidinones and 2,4-diones, faces a unique set of challenges and is ripe with opportunities for innovation.

Current Challenges:

Monomer Purity and Stability: For oxazolidine-2,5-diones (NCAs), a primary challenge is achieving high monomer purity. mdpi.comtandfonline.com Trace impurities, such as water or acid chlorides from the synthesis, can interfere with polymerization, leading to low molecular weight polymers or uncontrolled reactions. tandfonline.comchemrxiv.org The inherent moisture sensitivity of the NCA ring remains a significant handling and storage obstacle. wikipedia.org

Antimicrobial Resistance: In the context of medicinal oxazolidinones like linezolid (B1675486) (a 2-oxazolidinone), the emergence of drug-resistant bacterial strains is a major clinical concern that necessitates the development of new generations of these antibiotics. nih.gov

Synthetic Scalability: While numerous synthetic methods exist, scaling them up for industrial production can be problematic, especially for those requiring hazardous reagents, cryogenic temperatures, or stringent anhydrous conditions. tandfonline.comchemrxiv.org

Emerging Opportunities:

Advanced Polypeptide Materials: The use of NCAs as monomers provides a powerful platform for creating advanced polypeptide-based materials. There are vast opportunities to design and synthesize block copolymers and other complex architectures for applications in drug delivery, tissue engineering, and as biomimetic catalysts. chemrxiv.orgillinois.edu

Next-Generation Antibiotics: The oxazolidinone scaffold remains a promising framework for new antibacterial agents. nih.gov Opportunities lie in modifying the core structure to broaden the spectrum of activity, overcome resistance mechanisms, and enhance safety. nih.govacs.org Research into derivatives active against Gram-negative bacteria and multidrug-resistant tuberculosis is particularly vital.

Green Chemistry Approaches: There is a growing opportunity to develop more environmentally benign and robust synthetic methods. This includes "glovebox-free" or open-flask syntheses of NCAs and the replacement of hazardous reagents like phosgene with safer alternatives. chemrxiv.org

Future Directions in Synthetic Innovation and Mechanistic Understanding

The continued evolution of oxazolidinedione chemistry hinges on parallel advancements in synthetic methodology and a deeper mechanistic comprehension of their formation and reactivity.

Future Directions in Synthetic Innovation:

Catalyst Development for Polymerization: A key future direction is the design of novel catalysts for the ring-opening polymerization of NCAs. The goal is to achieve superior control over polymer molecular weight, dispersity, and sequence, enabling the synthesis of highly complex and well-defined polypeptide structures that mimic natural proteins. illinois.edu

Functionalized Monomers: The synthesis of a wider array of functionalized NCAs is crucial. Incorporating diverse functional groups into the monomers allows for the production of polypeptides with tailored chemical and physical properties, opening doors to new materials and therapeutic agents. mdpi.com

Asymmetric Synthesis: For chiral oxazolidinones used as auxiliaries or therapeutic agents, the development of more efficient and practical asymmetric syntheses is paramount. Innovations in enantioselective catalysis, such as copper-catalyzed C-N coupling, offer promising routes to optically pure building blocks. kaimosi.com

Future Directions in Mechanistic Understanding:

Controlling Polymerization Pathways: A more profound understanding of the competing mechanisms in NCA polymerization is needed. Elucidating the factors that favor specific pathways (e.g., the "amine mechanism" vs. the "activated monomer mechanism") will be critical for suppressing side reactions and achieving true "living" polymerizations. mdpi.comillinois.edu

Structure-Activity Relationship (SAR) Studies: For medicinal oxazolidinones, detailed SAR studies, aided by computational modeling, will continue to be essential. Understanding how subtle structural modifications influence antibacterial potency and off-target activity (like MAO-A inhibition) will guide the rational design of safer and more effective drugs. acs.org

Decomposition and Stability Analysis: Systematic studies on the decomposition pathways of NCAs under various conditions are warranted. A clearer mechanistic picture of their hydrolysis and thermal degradation will inform the development of more stable formulations and more robust handling protocols. chemrxiv.org

The exploration of compounds like this compound and its relatives continues to push the boundaries of synthetic chemistry and materials science. By addressing the current challenges through innovative synthesis and deep mechanistic insight, the full potential of this versatile class of heterocycles can be realized.

Q & A

Q. How do process control systems mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement real-time PAT (Process Analytical Technology) tools, such as in-line FTIR, to monitor reaction progress. Use feedback loops to adjust parameters (e.g., pH, temperature) dynamically, ensuring consistent product quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.